molecular formula C15H18N4OS B14198667 [4-(1-Phenylethyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone CAS No. 918480-79-2

[4-(1-Phenylethyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone

Cat. No.: B14198667
CAS No.: 918480-79-2
M. Wt: 302.4 g/mol
InChI Key: RHLCZBNZWLFLMZ-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The piperazine ring is then reacted with phenylethyl halides in the presence of a base to introduce the phenylethyl group.

    Formation of Thiadiazole Moiety: The thiadiazole ring is synthesized separately through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the thiadiazole moiety using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of phenylacetone or phenylacetic acid.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Introduction of various alkyl or aryl groups on the piperazine ring.

Scientific Research Applications

4-(1-Phenylethyl)piperazin-1-ylmethanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(1-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features:

    4-(2-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different substitution pattern on the phenylethyl group.

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a different thiadiazole ring position.

    4-(1-Phenylethyl)piperazin-1-ylmethanone: Similar structure but with a triazole ring instead of a thiadiazole ring.

These comparisons highlight the uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone in terms of its specific substitution pattern and the presence of the 1,2,3-thiadiazole ring, which may confer distinct chemical and biological properties.

Properties

CAS No.

918480-79-2

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(1-phenylethyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone

InChI

InChI=1S/C15H18N4OS/c1-12(13-5-3-2-4-6-13)18-7-9-19(10-8-18)15(20)14-11-21-17-16-14/h2-6,11-12H,7-10H2,1H3

InChI Key

RHLCZBNZWLFLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CSN=N3

Origin of Product

United States

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